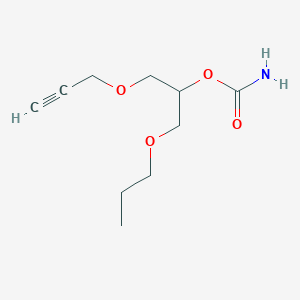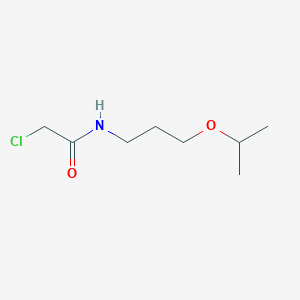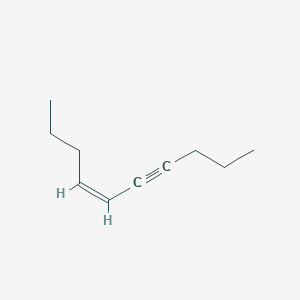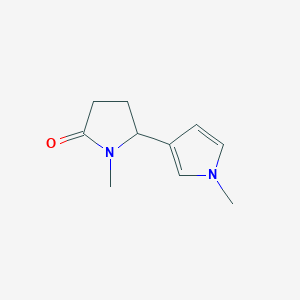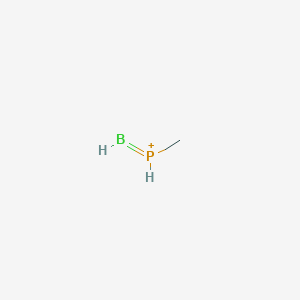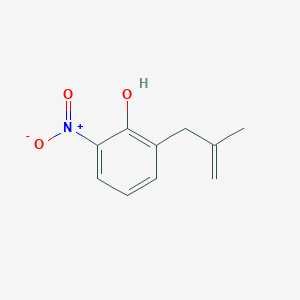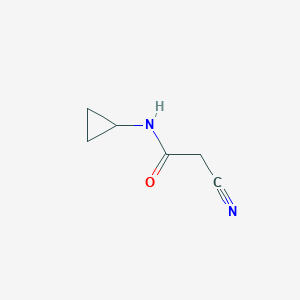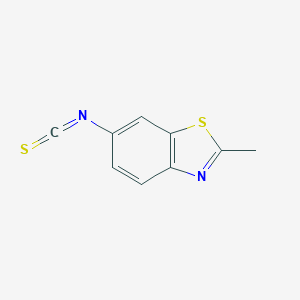
3-Hydroxyphenethyl alcohol
Übersicht
Beschreibung
The inelastic electron tunneling (IET) spectra of 2-(3-hydroxyphenyl)ethanol was studied.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis : Zhang and Sigman (2006) describe the use of sec-phenethyl alcohol, a derivative of 3-Hydroxyphenethyl alcohol, in a Pd(II)-catalyzed intermolecular hydroalkoxylation reaction of vinylphenols. This method allows the use of primary, secondary, and tertiary alcohols as nucleophiles and represents a significant conceptual breakthrough for efficient synthesis processes (Zhang & Sigman, 2006).
Pharmacological Studies : this compound derivatives are utilized in metabolic studies due to their stability against bacterial attack. Dayal et al. (1979) discuss the preparation of tritium-labeled bile acids and bile alcohols, including those derived from this compound, which can be used in metabolic studies in humans and animals (Dayal et al., 1979).
Antioxidant Research : Napora‐Wijata et al. (2014) describe a method for producing 3‐Hydroxytyrosol, a phenolic antioxidant with several health benefits, from 3,4‐dihydroxyphenylacetic acid, which is structurally related to this compound. This process uses Escherichia coli cells overexpressing certain enzymes to reduce the acid to the desired alcohol (Napora‐Wijata et al., 2014).
Analytical Chemistry : García-Viguera and Bridle (1995) detected 4-hydroxyphenethyl alcohol in red wine using capillary zone electrophoresis (CZE). This study underscores the compound's relevance in food chemistry and the capabilities of CZE as a complementary analytical technique for analyzing phenolic compounds (García-Viguera & Bridle, 1995).
Environmental Science : Wang et al. (2022) investigated the role of alcohols, including this compound derivatives, as scavengers in determining hydroxyl radicals in environmental samples. They found that adding alcohols can produce hydrogen peroxide, a precursor of hydroxyl radicals, indicating the complexity and potential interference in environmental studies (Wang et al., 2022).
Wirkmechanismus
Target of Action
3-(2-Hydroxyethyl)phenol, also known as 3-Hydroxyphenethyl alcohol or 2-(3-Hydroxyphenyl)ethanol, has been found to interact with the SARS-CoV-2 papain-like protease (PLpro) . PLpro is a crucial enzyme in the life cycle of coronaviruses, facilitating the cleavage of the viral polypeptide chain and helping the virus evade the host’s innate immune responses .
Mode of Action
The compound binds to PLpro, preventing essential molecular interactions with Interferon-stimulated gene 15 (ISG15), a protein that plays a key role in the immune response to viral infections . By inhibiting the deISGylation activity of PLpro, 3-(2-Hydroxyethyl)phenol can potentially disrupt the life cycle of the virus .
Biochemical Pathways
Phenolic compounds like 3-(2-Hydroxyethyl)phenol are primarily biosynthesized through the shikimic acid pathway in plants . The key enzyme in this pathway is phenylalanine ammonia lyase, which connects primary metabolism to secondary metabolism . The compound’s interaction with PLpro and ISG15 may affect various biochemical pathways related to viral replication and the host’s immune response .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Hydroxyethyl)phenol is currently limited. Its physicochemical properties such as a molecular weight of 13816, a density of 1082 g/mL at 25 °C, and a boiling point of 168-173 °C/4 mmHg suggest that it may have good bioavailability .
Result of Action
The inhibition of PLpro’s deISGylation activity by 3-(2-Hydroxyethyl)phenol can lead to the disruption of the viral life cycle, potentially reducing the replication of the virus . This could result in a decrease in viral load and an improvement in the host’s immune response .
Action Environment
The action of 3-(2-Hydroxyethyl)phenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . It should be stored in a cool, dry place, away from oxidizing agents and acids . It’s also important to note that this compound is harmful to aquatic environments and should be prevented from entering groundwater, waterways, or sewage systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQIPHZFLIDOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158438 | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-94-2 | |
| Record name | 3-Hydroxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013398942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13398-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D3F6MU88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxyphenethyl alcohol being found in Bulbophyllum odoratissimum?
A1: [] The discovery of this compound 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside), a novel phenolic glycoside derived from this compound, in Bulbophyllum odoratissimum is significant. This finding suggests that this orchid species, and potentially others within the genus, could be a source of unique bioactive compounds. Further research is needed to fully understand the potential medicinal properties of bulbophyllinoside and other related compounds found in Bulbophyllum odoratissimum. []
Q2: How does the structure of this compound relate to its presence as a glycoside in plants?
A2: [, ] this compound possesses a primary alcohol group which can readily form glycosidic bonds with sugar molecules. This results in the formation of various glycosides, such as this compound 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside) found in Bulbophyllum odoratissimum [], 4′-O-[6′′-O-(4′′′-hydroxy-3′′′,5′′′-imethoxybenzoyl)-β-D-glucopyranosyl]-3′-hydroxyphenethyl alcohol isolated from Antidesma hainanensis []. These glycosylated forms often exhibit enhanced water solubility and stability compared to the parent compound, influencing their biological activity and potential applications.
Q3: Are there any other phenylpropanoid glycosides related to this compound found in plants?
A3: [] Yes, besides this compound 4-O-beta-D-glucopyranoside, Oplopanax horridus contains other phenylpropanoid glycosides like homovanillyl alcohol 4-O-beta-D-glucopyranoside, 3,5-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside, and 3-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside. These compounds showcase the diversity of phenylpropanoid glycosides present in plants and their potential as sources for novel bioactive compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

